molecular formula C28H30N2O4 B5484085 (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

(2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B5484085
M. Wt: 458.5 g/mol
InChI Key: XJFHUTJCTVYBPI-CCEZHUSRSA-N
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Description

(2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative featuring a dihydroquinoline scaffold substituted with a phenylamino group at position 4 and a 3,4,5-trimethoxyphenyl moiety linked via an α,β-unsaturated ketone (propenone) bridge. The E-configuration of the double bond is critical for maintaining planar geometry, which influences electronic conjugation and biological interactions .

Key structural attributes:

  • 3,4,5-Trimethoxyphenyl group: Imparts electron-rich properties and is associated with anticancer activity in analogs like combretastatins .
  • Phenylamino substituent: Introduces hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name

(E)-1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-19-16-23(29-21-10-6-5-7-11-21)22-12-8-9-13-24(22)30(19)27(31)15-14-20-17-25(32-2)28(34-4)26(18-20)33-3/h5-15,17-19,23,29H,16H2,1-4H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFHUTJCTVYBPI-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=CC=CC=C2N1C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester under acidic conditions.

    Substitution Reactions: Introduction of the phenylamino group can be done via nucleophilic substitution reactions.

    Formation of the Prop-2-en-1-one Moiety: This can be synthesized through aldol condensation reactions involving appropriate aldehydes and ketones.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit promising anticancer properties. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Its structure allows it to interact with microbial enzymes and disrupt cellular processes, making it a potential candidate for developing new antibiotics .

Enzyme Inhibition

Inhibitors derived from this class of compounds have been studied for their ability to inhibit specific enzymes associated with metabolic disorders. For example, they may target glucosamine-1-phosphate N-acetyltransferase, which is crucial in bacterial cell wall synthesis .

Drug Development

The compound's unique structural features make it a valuable scaffold for drug development. Modifications to its structure can lead to the synthesis of analogs with enhanced biological activity or selectivity for specific targets. The ability to fine-tune its pharmacokinetic properties through chemical modifications is particularly advantageous in drug design .

Research Tools

As a research tool, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. Its potential as a fluorescent probe or as part of a larger molecular construct for studying biological systems is an area of ongoing research.

Case Study 1: Anticancer Screening

In a study assessing the anticancer effects of various quinoline derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that this compound displayed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead structure for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. For example, they might inhibit topoisomerase enzymes, leading to DNA damage in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents Key Features References
Target Compound Dihydroquinoline 2-methyl, 4-(phenylamino), 3,4,5-trimethoxyphenyl Rigid core, hydrogen-bonding via phenylamino
(2E)-1-(2,4-Dimethylquinolin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one Quinoline 2,4-dimethyl, thiophen-2-yl Thiophene enhances electron delocalization; lacks methoxy groups
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Simple chalcone 4-methoxyphenyl, 3,4,5-trimethoxyphenyl Lacks nitrogenous core; higher solubility due to methoxy groups
(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one Chalcone 4-aminophenyl, 4-methoxyphenyl Primary amine improves hydrophilicity; simpler structure
(2E)-1-(4-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenyl)-3-phenylprop-2-en-1-one Schiff base-chalcone hybrid Schiff base linkage, 3,4,5-trimethoxyphenyl Conjugated imine enhances stability; potential metal chelation

Key Observations :

  • The phenylamino group distinguishes the target from analogs with primary amines (e.g., ), affecting solubility and hydrogen-bonding interactions.

Key Insights :

  • The target compound’s trimethoxyphenyl group aligns with known tubulin inhibitors, but its dihydroquinoline core may confer unique selectivity profiles .
  • Thiophene-containing analogs () prioritize antimicrobial over anticancer activity due to differing electronic properties.

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility Stability
Target Compound ~463.5 g/mol ~3.8 Low (lipophilic core) Stable E-configuration due to steric hindrance
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one ~342.4 g/mol ~2.5 Moderate (methoxy groups) Prone to isomerization without bulky substituents
(2E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ~253.3 g/mol ~1.9 High (amine group) Less stable due to smaller substituents

Critical Analysis :

  • Steric protection from the dihydroquinoline and methyl groups likely reduces isomerization risk compared to less substituted analogs .

Biological Activity

The compound (2E)-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, often referred to as a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C26H26N2O
  • Molecular Weight: 398.50 g/mol

The structure features a quinoline core substituted with a phenylamino group and a trimethoxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that the compound has cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in tumor cells.
  • Antimicrobial Properties: The compound has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects: Evidence suggests that the compound may modulate inflammatory pathways, potentially reducing cytokine release and inflammation in various models.

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For instance, it may act on glucosamine-1-phosphate N-acetyltransferase, which plays a role in peptidoglycan biosynthesis in bacteria .
  • Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest at the G0/G1 phase in cancer cells, leading to decreased proliferation rates.
  • Apoptosis Induction: The activation of intrinsic apoptotic pathways has been observed in treated cells, suggesting that the compound promotes programmed cell death through mitochondrial dysfunction and caspase activation.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Aly et al. (2021)Reported anticancer properties against EGFR-TK inhibitors with significant antiproliferative effects on various tumor cell lines .
PMC8401439 (2021)Highlighted antibacterial activity against both gram-positive and gram-negative strains with potential application in drug development .
Sigma-Aldrich DataProvided insights into the synthesis and structural properties relevant for further biological testing .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing this compound with high purity?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a quinoline-derived ketone and a 3,4,5-trimethoxyphenylpropenoyl moiety. Key steps include:

  • Step 1 : Preparation of the 2-methyl-4-(phenylamino)-3,4-dihydroquinoline intermediate using reductive amination under acidic conditions .
  • Step 2 : Condensation with 3,4,5-trimethoxycinnamaldehyde in ethanol under reflux, catalyzed by NaOH or KOH .
  • Purity Control : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm product identity using 1H^1H-NMR (e.g., diagnostic peaks: δ 7.8–8.2 ppm for α,β-unsaturated ketone protons) .

Q. How can the compound’s structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm conjugation patterns and substituent positions. For example, the (2E)-configuration is confirmed by coupling constants (J=1516HzJ = 15–16 \, \text{Hz}) between α,β-unsaturated protons .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., dihedral angles between quinoline and trimethoxyphenyl groups typically range 15–25°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Methodological Answer :

  • Modification Strategy : Systematically vary substituents:
  • Replace 3,4,5-trimethoxyphenyl with other aryl groups (e.g., 3,4-dimethoxy or halogenated analogs) to assess electronic effects on bioactivity .
  • Alter the quinoline core (e.g., introduce methyl or chloro substituents at position 2 or 8) to probe steric influences .
  • Assays : Test modified analogs against target pathways (e.g., tubulin polymerization inhibition or kinase activity) using fluorescence polarization or ELISA .

Q. How should contradictory data in biological activity profiles be resolved?

  • Methodological Answer :

  • Source Analysis : Check for impurities (e.g., residual solvents or unreacted intermediates) via HPLC-MS .
  • Cellular Context : Replicate assays in multiple cell lines (e.g., HeLa vs. MCF-7) to rule out cell-specific metabolic differences.
  • Structural Re-examination : Compare crystallographic data (e.g., torsion angles in active vs. inactive analogs) to identify conformational requirements for activity .

Q. What strategies optimize reaction yields while minimizing by-products?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to accelerate condensation .
  • Temperature Gradients : Perform reactions under microwave irradiation (80–100°C) to reduce reaction time and side-product formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.